![molecular formula C23H22ClN5O2 B2924853 9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 850721-22-1](/img/no-structure.png)
9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .
Molecular Structure Analysis
The molecular structure analysis would require more specific information or computational chemistry techniques. Generally, the molecule likely exhibits a combination of aromatic (from the phenyl groups and the purine core) and aliphatic character (from the ethyl group) .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The phenyl rings might undergo electrophilic aromatic substitution, and the purine core might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s polarity, its ability to form hydrogen bonds, and the presence of aromatic systems .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
850721-22-1 |
---|---|
Molecular Formula |
C23H22ClN5O2 |
Molecular Weight |
435.91 |
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)15-12-16-6-3-2-4-7-16)28-14-5-13-27(22(28)25-20)18-10-8-17(24)9-11-18/h2-4,6-11H,5,12-15H2,1H3 |
InChI Key |
SQEAMFYNHXABNN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.